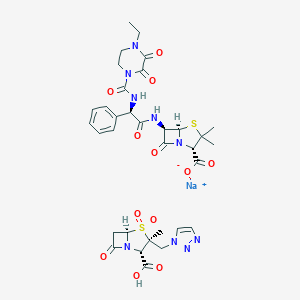

Zosyn

Description

Properties

CAS No. |

157044-21-8 |

|---|---|

Molecular Formula |

C33H38N9NaO12S2 |

Molecular Weight |

839.8 g/mol |

IUPAC Name |

sodium;(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C23H27N5O7S.C10H12N4O5S.Na/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28;1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19;/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34);2-3,7-8H,4-5H2,1H3,(H,16,17);/q;;+1/p-1/t13-,14-,15+,20-;7-,8+,10+;/m11./s1 |

InChI Key |

TUPFOYXHAYOHIB-YCAIQWGJSA-M |

SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.[Na+] |

Isomeric SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.[Na+] |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.[Na+] |

Synonyms |

piperacillin - tazobactam Piperacillin Tazobactam Piperacillin Tazobactam Combination Product piperacillin, tazobactam drug combination piperacillin-tazobactam combination product pipercillin sodium - tazobactam sodium Pipercillin Sodium Tazobactam Sodium Pipercillin Sodium, Tazobactam Sodium Drug Combination Tazobactam, Piperacillin - Tazocel tazocillin Tazocin Zosyn |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Piperacillin/Tazobactam on Bacterial Cell Walls

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the synergistic mechanism of piperacillin and tazobactam, focusing on their interaction with the bacterial cell wall. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of the key molecular pathways and laboratory workflows.

Core Mechanism of Action: A Dual-Pronged Assault

The efficacy of piperacillin/tazobactam lies in its two-component system that simultaneously targets bacterial cell wall synthesis and neutralizes a key bacterial defense mechanism.

Piperacillin: The Cell Wall Synthesis Inhibitor

Piperacillin is a broad-spectrum β-lactam antibiotic that belongs to the ureidopenicillin class. Its primary mode of action is the inhibition of bacterial cell wall synthesis.[1] The bacterial cell wall is essential for maintaining cell integrity and shape, protecting the bacterium from osmotic lysis.[1] The structural backbone of the cell wall is a polymer called peptidoglycan, which consists of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains.[1]

This cross-linking process is catalyzed by a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[2][3] Piperacillin mimics the D-Ala-D-Ala moiety of the peptide side chains, allowing it to bind to the active site of PBPs.[1] This binding is covalent and effectively inactivates the PBP, preventing the transpeptidation reaction that forms the cross-links in the peptidoglycan.[1][3] The inhibition of multiple PBPs, particularly those with essential roles in cell elongation and division, leads to the formation of a defective cell wall, ultimately resulting in bacterial cell lysis and death.[2][4] Piperacillin has a high affinity for PBP3 in Escherichia coli, a critical enzyme involved in septum formation during cell division.[3][4]

Tazobactam: The β-Lactamase Inhibitor

Many bacteria have developed resistance to β-lactam antibiotics by producing β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[1] Tazobactam is a potent, irreversible inhibitor of a broad spectrum of bacterial β-lactamases, including many plasmid-mediated (e.g., TEM, SHV) and some chromosomally-mediated enzymes (e.g., AmpC).[5][6]

Tazobactam itself has minimal antibacterial activity.[5] Its crucial role is to protect piperacillin from enzymatic degradation. By binding to and inactivating β-lactamases, tazobactam ensures that piperacillin can reach its PBP targets in sufficient concentrations to exert its bactericidal effect.[1][5] This synergistic action extends the antibacterial spectrum of piperacillin to include many β-lactamase-producing strains that would otherwise be resistant.

Quantitative Data on Piperacillin and Tazobactam Activity

The following tables summarize key quantitative data regarding the interaction of piperacillin with PBPs and tazobactam with various β-lactamases.

Table 1: Piperacillin 50% Inhibitory Concentrations (IC₅₀) for Penicillin-Binding Proteins (PBPs)

| Bacterial Species | PBP | IC₅₀ (mg/L) | Reference |

| Escherichia coli K-12 | PBP1b | > 256 | [3] |

| PBP2 | > 256 | [3] | |

| PBP3 | 0.3 | [3] | |

| Pseudomonas aeruginosa | PBP3 | 2 (in whole cells) | [2] |

| Staphylococcus aureus | PBP2a | < 1 (for some novel cephalosporins with similar mechanisms) | [7] |

Note: Data for S. aureus PBP2a with piperacillin is limited; the provided reference discusses the IC₅₀ of newer cephalosporins that also target this PBP.

Table 2: Tazobactam Inhibition Constants (Kᵢ) for β-Lactamases

| β-Lactamase | Class | Kᵢ (nM) | Reference |

| TEM-1 | A | 8 | [5] |

| SHV-1 | A | 19 | [5] |

| PC1 (S. aureus) | A | 96 | [6] |

| P99 (E. cloacae) | C | 4100 | [6] |

Table 3: Hydrolytic Turnovers of Tazobactam Before β-Lactamase Inactivation

| β-Lactamase | Number of Turnovers | Reference |

| PC1 (S. aureus) | 2 | [6] |

| TEM-2 | 125 | [6] |

| P99 (E. cloacae) | 50 | [6] |

| CcrA (metallo-β-lactamase) | 4,000 | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of piperacillin/tazobactam.

3.1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Stock solutions of piperacillin and tazobactam

-

Spectrophotometer or plate reader

-

-

Procedure:

-

Prepare serial two-fold dilutions of piperacillin, with and without a fixed concentration of tazobactam (e.g., 4 mg/L), in CAMHB in the wells of a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

Determine the MIC by visually inspecting for the lowest concentration of the antibiotic that completely inhibits bacterial growth (no turbidity). The MIC can also be determined by measuring the optical density at 600 nm.

-

3.2. Penicillin-Binding Protein (PBP) Competition Assay

This assay determines the binding affinity of a β-lactam antibiotic for specific PBPs.

-

Materials:

-

Bacterial membrane preparations containing PBPs

-

Radiolabeled penicillin (e.g., [³H]benzylpenicillin) or a fluorescent penicillin derivative (e.g., Bocillin FL)

-

Unlabeled piperacillin at various concentrations

-

SDS-PAGE apparatus and reagents

-

Fluorography or fluorescence imaging system

-

-

Procedure:

-

Incubate the bacterial membrane preparation with varying concentrations of unlabeled piperacillin for a set period (e.g., 10 minutes) at a specific temperature (e.g., 30°C).

-

Add a saturating concentration of radiolabeled or fluorescently labeled penicillin to the mixture and incubate for another set period (e.g., 10 minutes). This will label the PBPs that are not bound by piperacillin.

-

Stop the reaction by adding a sample buffer containing SDS.

-

Separate the PBP-antibiotic complexes by SDS-PAGE.

-

Visualize the labeled PBPs using autoradiography (for radiolabeled penicillin) or a fluorescence scanner.

-

Quantify the band intensity for each PBP at different piperacillin concentrations to determine the IC₅₀, the concentration of piperacillin that inhibits 50% of the binding of the labeled penicillin.

-

3.3. β-Lactamase Inhibition Assay using Nitrocefin

This spectrophotometric assay measures the ability of an inhibitor to prevent the hydrolysis of a chromogenic cephalosporin substrate.

-

Materials:

-

Purified β-lactamase enzyme

-

Nitrocefin (a chromogenic cephalosporin)

-

Tazobactam at various concentrations

-

Spectrophotometer

-

Buffer solution (e.g., phosphate buffer)

-

-

Procedure:

-

Pre-incubate the β-lactamase enzyme with varying concentrations of tazobactam for a defined period to allow for inhibitor binding.

-

Initiate the reaction by adding a known concentration of nitrocefin to the enzyme-inhibitor mixture.

-

Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time. The hydrolysis of the β-lactam ring in nitrocefin results in a color change from yellow to red.

-

Calculate the initial velocity of the reaction at each tazobactam concentration.

-

Plot the reaction velocity against the tazobactam concentration to determine the IC₅₀ or calculate the inhibition constant (Kᵢ) using appropriate enzyme kinetics models.

-

Visualizations of Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental processes described in this guide.

Caption: Piperacillin inhibits PBPs, preventing cell wall synthesis.

Caption: Tazobactam protects piperacillin from β-lactamase degradation.

Caption: Experimental workflow for MIC determination.

Caption: Workflow for PBP competition assay.

References

- 1. Molecular Basis for the Role of Staphylococcus aureus Penicillin Binding Protein 4 in Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Insights into Inhibition of Escherichia coli Penicillin-binding Protein 1B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Affinity of penicillin-binding proteins of Escherichia coli K-12 for furbenicillin and other beta-lactam antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stationary phase persister formation in Escherichia coli can be suppressed by piperacillin and PBP3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scilit.com [scilit.com]

- 7. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Piperacillin in In Vitro Models

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro models used to study the pharmacokinetic (PK) and pharmacodynamic (PD) properties of piperacillin. It is designed to be a technical resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of workflows and key concepts.

Introduction to Piperacillin PK/PD

Piperacillin is a broad-spectrum β-lactam antibiotic that exhibits time-dependent bactericidal activity. Its efficacy is primarily linked to the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC) of the target pathogen. In vitro models are essential tools for elucidating the PK/PD relationships of piperacillin, guiding dose optimization, and understanding mechanisms of resistance. These models allow for the controlled evaluation of drug exposure-response relationships in a manner that is not always feasible in vivo.

Key In Vitro Models for Piperacillin PK/PD Studies

Several in vitro models are commonly employed to simulate human pharmacokinetics and assess the pharmacodynamic effects of piperacillin. These include the one-compartment model, the hollow-fiber infection model (HFIM), and static time-kill assays.

One-Compartment In Vitro Dilution Model

The one-compartment model is a dynamic system that simulates the elimination of a drug from the body. It consists of a central reservoir containing bacteria in a liquid growth medium. The antibiotic is introduced into this reservoir, and fresh, drug-free medium is continuously pumped in while an equal volume of the mixture is removed, thereby simulating drug clearance.

Experimental Protocol: One-Compartment Model

-

Apparatus Setup:

-

A central culture flask (e.g., 250 mL) with multiple ports for media inflow and outflow, drug administration, and sampling.

-

A reservoir of fresh, sterile growth medium (e.g., Mueller-Hinton Broth supplemented with calcium and magnesium).

-

A peristaltic pump to control the inflow of fresh medium and outflow of waste.

-

A magnetic stirrer to ensure the central flask is well-mixed.

-

The entire setup is maintained at 37°C in an incubator.

-

-

Bacterial Inoculum Preparation:

-

Prepare an overnight culture of the test organism (e.g., Escherichia coli, Pseudomonas aeruginosa) in the appropriate broth.

-

Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 105 colony-forming units (CFU)/mL in the central culture flask.

-

-

Simulation of Piperacillin Pharmacokinetics:

-

The flow rate of the peristaltic pump is calibrated to simulate the desired half-life of piperacillin (typically around 1 hour).

-

Piperacillin is administered as a bolus or a simulated infusion into the central flask to achieve the target peak concentration.

-

-

Sampling and Analysis:

-

Samples are aseptically collected from the central flask at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours).

-

A portion of each sample is used for bacterial quantification (e.g., serial dilution and plating on agar).

-

Another portion can be used to measure the piperacillin concentration (e.g., via high-performance liquid chromatography - HPLC) to verify the simulated pharmacokinetic profile.

-

Hollow-Fiber Infection Model (HFIM)

The HFIM is a more sophisticated two-compartment model that allows for the long-term study of antibiotic effects and the emergence of resistance. It consists of a central reservoir connected to a hollow-fiber cartridge. Bacteria are contained within the extracapillary space of the cartridge, while the drug and nutrients circulate through the intracapillary space, mimicking blood flow. This setup prevents the dilution of the bacterial population, a limitation of the one-compartment model.

Experimental Protocol: Hollow-Fiber Infection Model

-

Apparatus Setup:

-

A central reservoir for the culture medium.

-

A hollow-fiber cartridge (e.g., polysulfone or cellulose acetate fibers).

-

A peristaltic pump to circulate the medium from the central reservoir through the intracapillary space of the cartridge.

-

Separate pumps for the administration of the drug and for simulating clearance by adding fresh medium and removing waste from the central reservoir.

-

The system is maintained at 37°C.

-

-

Bacterial Inoculum Preparation:

-

A high-density bacterial culture (e.g., 107-108 CFU/mL) is prepared and inoculated into the extracapillary space of the hollow-fiber cartridge.

-

-

Simulation of Piperacillin Pharmacokinetics:

-

Human pharmacokinetic profiles are simulated by controlling the infusion of piperacillin into the central reservoir and the clearance of the drug from the system. This allows for the simulation of various dosing regimens (e.g., intermittent bolus, extended infusion, continuous infusion).

-

-

Sampling and Analysis:

-

Samples are collected from the extracapillary space of the cartridge over several days to monitor the total, susceptible, and resistant bacterial populations.

-

Samples are also taken from the central reservoir to confirm the simulated piperacillin concentrations.

-

Static Time-Kill Assays

Time-kill assays are used to determine the rate and extent of bacterial killing by an antimicrobial agent at a constant concentration. These assays provide valuable information on the bactericidal or bacteriostatic activity of a drug.

Experimental Protocol: Time-Kill Assay

-

Preparation:

-

Prepare a standardized bacterial inoculum (e.g., 5 x 105 CFU/mL) in a suitable broth (e.g., Mueller-Hinton Broth).

-

Prepare serial dilutions of piperacillin to achieve the desired concentrations (often multiples of the MIC, such as 0.25x, 0.5x, 1x, 2x, and 4x MIC).

-

-

Experiment:

-

Add the bacterial inoculum to test tubes or microplate wells containing the different concentrations of piperacillin. Include a growth control tube without any antibiotic.

-

Incubate all tubes at 37°C with shaking.

-

-

Sampling and Enumeration:

-

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

-

Perform serial dilutions of the aliquots and plate them on agar to determine the viable bacterial count (CFU/mL). If necessary, the samples can be centrifuged and resuspended in fresh broth to remove the antibiotic before plating.

-

-

Data Analysis:

-

Plot the log10 CFU/mL versus time for each piperacillin concentration.

-

Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. Bacteriostatic activity is generally defined as a <3-log10 reduction in the bacterial count.

-

Quantitative Data from In Vitro Models

The following tables summarize key quantitative data for piperacillin derived from various in vitro studies.

Table 1: Minimum Inhibitory Concentrations (MICs) of Piperacillin

| Organism | Resistance Profile | Piperacillin MIC (µg/mL) | Piperacillin/Tazobactam (4 µg/mL) MIC (µg/mL) |

| Escherichia coli | Piperacillin-Susceptible | 4 | 2 |

| Escherichia coli | TEM-3 (ESBL) | 128 | 2 |

| Pseudomonas aeruginosa | ATCC 27853 | 8 | 8 |

| Staphylococcus aureus | Methicillin-Susceptible | 128 | 2 |

Table 2: Pharmacodynamic Parameters of Piperacillin

| Parameter | Value | Organism | In Vitro Model | Reference |

| EC50 | 5.2 µg/mL | E. coli | Dilution Model | [1] |

| EC50 (Piperacillin alone) | 5.66 µg/mL | E. coli | Dilution Model | [2] |

| Growth Half-Life (no drug) | 28 min | E. coli | Dilution Model | [1] |

| Maximum Kill Half-Life | 25 min | E. coli | Dilution Model | [1] |

| %fT>MIC for Bacteriostasis | ~27% | P. aeruginosa | In vitro and animal models | [3] |

| %fT>MIC for Bactericidal Activity | ~75% | P. aeruginosa | In vitro and animal models | [3] |

| %fT>MIC for 2 log10 kill | 77% | Gram-negative bacteria | Hollow-Fiber Infection Model | [4] |

Visualizing Experimental Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships in piperacillin PK/PD studies.

Caption: Workflow for a one-compartment in vitro model of piperacillin PK/PD.

Caption: Workflow for a hollow-fiber infection model (HFIM) study of piperacillin.

Caption: Workflow for a static time-kill assay of piperacillin.

Caption: Relationship between piperacillin PK, PD, and the key index %fT>MIC.

Conclusion

In vitro PK/PD models are indispensable for the preclinical evaluation of piperacillin. The one-compartment model, hollow-fiber infection model, and time-kill assays each provide unique and valuable data on the drug's efficacy, optimal dosing strategies, and potential for resistance development. By carefully designing and executing experiments using the protocols outlined in this guide, researchers can generate robust data to support the rational development and clinical use of piperacillin.

References

- 1. youtube.com [youtube.com]

- 2. Pharmacokinetic-pharmacodynamic modelling of the in vitro antiinfective effect of piperacillin-tazobactam combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Time above the MIC of Piperacillin-Tazobactam as a Predictor of Outcome in Pseudomonas aeruginosa Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Defining the pharmacokinetic/pharmacodynamic index of piperacillin/tazobactam within a hollow-fibre infection model to determine target attainment in intensive care patients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Basis of Zosyn (Piperacillin/Tazobactam) Resistance in Pseudomonas aeruginosa

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics, including the commonly used β-lactam/β-lactamase inhibitor combination, Zosyn (piperacillin/tazobactam). Understanding the molecular underpinnings of this compound resistance is paramount for the development of effective therapeutic strategies and novel antimicrobial agents. This technical guide provides a comprehensive overview of the primary molecular mechanisms conferring this compound resistance in P. aeruginosa, details relevant experimental protocols for their identification, and presents key quantitative data in a structured format. The core resistance strategies employed by P. aeruginosa against this compound encompass enzymatic degradation of piperacillin, active efflux of the drug, and reduced outer membrane permeability.

Core Mechanisms of this compound Resistance in P. aeruginosa

The resistance of P. aeruginosa to this compound is a multifactorial phenomenon, often resulting from the interplay of several molecular mechanisms. These can be broadly categorized as follows:

Enzymatic Degradation of Piperacillin

The primary mechanism of resistance to piperacillin is its hydrolysis by β-lactamase enzymes. While tazobactam is designed to inhibit many β-lactamases, its efficacy can be compromised by several factors in P. aeruginosa.

-

Overexpression of Chromosomal AmpC β-Lactamase: P. aeruginosa possesses a chromosomally encoded AmpC β-lactamase, which is a class C cephalosporinase.[1][2][3] In its basal state, ampC expression is low but can be induced in the presence of certain β-lactams.[2] However, mutations in regulatory genes can lead to constitutive high-level expression (derepression) of AmpC. This is a major mechanism of this compound resistance.[2][4] Studies have shown that a vast majority of piperacillin-tazobactam non-susceptible isolates overexpress ampC.[4] Tazobactam is a relatively weak inhibitor of AmpC, and its effectiveness can be overwhelmed by high concentrations of the enzyme.[5]

-

Acquired β-Lactamases: P. aeruginosa can acquire genes encoding a variety of β-lactamases on mobile genetic elements like plasmids and transposons. These include:

-

Extended-Spectrum β-Lactamases (ESBLs): While more commonly associated with resistance to third-generation cephalosporins, some ESBLs, particularly those of the OXA (oxacillinase) type, can contribute to piperacillin resistance.[6]

-

Carbapenemases: The presence of carbapenemases, such as metallo-β-lactamases (e.g., VIM, IMP) and KPC, can also confer resistance to piperacillin, as these enzymes have a broad substrate profile that includes penicillins.[7] Tazobactam does not inhibit carbapenemases.[8]

-

Active Efflux of Piperacillin

P. aeruginosa possesses a number of multidrug efflux pumps that can actively transport a wide range of antimicrobial agents, including piperacillin, out of the cell, thereby reducing the intracellular drug concentration to sub-inhibitory levels.[9][10][11] These pumps are typically tripartite systems spanning the inner and outer membranes. The most clinically significant efflux pumps in P. aeruginosa belong to the Resistance-Nodulation-Cell Division (RND) family.[12] Overexpression of these pumps is a significant contributor to this compound resistance. The key RND efflux systems implicated in piperacillin resistance are:

-

MexAB-OprM: This is the primary, constitutively expressed efflux pump in wild-type P. aeruginosa and contributes to its intrinsic resistance to several antibiotics, including piperacillin.[9][10] Overexpression of the mexAB-oprM operon is a common finding in multidrug-resistant clinical isolates.[9]

-

MexXY-OprM: This efflux system is a major contributor to resistance to aminoglycosides, but it can also extrude other classes of antibiotics, including some β-lactams.

-

MexCD-OprJ and MexEF-OprN: The expression of these pumps is typically low in wild-type strains but can be upregulated by mutations in their respective regulatory genes, leading to broad-spectrum antibiotic resistance.[9][10]

Reduced Outer Membrane Permeability

The outer membrane of P. aeruginosa presents a formidable barrier to the entry of many antibiotics.[13] The passage of hydrophilic drugs like piperacillin across the outer membrane is facilitated by porin channels. A reduction in the number or functional alteration of these porins can significantly decrease the influx of the antibiotic into the periplasmic space where its target, the penicillin-binding proteins (PBPs), are located. While the loss of the OprD porin is most famously associated with carbapenem resistance, a general decrease in outer membrane permeability can contribute to resistance to other β-lactams, including piperacillin.[14]

Alterations in Penicillin-Binding Proteins (PBPs)

While less common than enzymatic degradation and efflux, mutations in the genes encoding PBPs, the ultimate targets of β-lactam antibiotics, can lead to reduced binding affinity for piperacillin, thereby conferring resistance. For instance, mutations in the dacB gene, which encodes PBP4, have been linked to the overexpression of AmpC, indirectly contributing to β-lactam resistance.[13]

Quantitative Data on this compound Resistance in P. aeruginosa

The following tables summarize quantitative data from various studies on the prevalence of different resistance mechanisms and their impact on this compound susceptibility.

Table 1: Prevalence of Key Resistance Mechanisms in Piperacillin/Tazobactam Non-Susceptible P. aeruginosa

| Resistance Mechanism | Prevalence in Non-Susceptible Isolates | Reference |

| AmpC Overexpression | 96% | [4] |

| MexB Overexpression | 25% (in cefepime-non-susceptible isolates) | [4] |

| MexY Overexpression | 29% (in cefepime-non-susceptible isolates) | [4] |

Table 2: Minimum Inhibitory Concentration (MIC) Data for Piperacillin/Tazobactam in P. aeruginosa

| P. aeruginosa Strain Type | Piperacillin/Tazobactam MIC Range (µg/mL) | Notes | Reference |

| Susceptible Isolates | ≤ 16 | According to CLSI breakpoints. | [4] |

| Resistant Isolates | > 16 | According to EUCAST breakpoints. | [4] |

| AmpC Overproducers | Elevated MICs | Specific values vary depending on the level of overexpression and other contributing factors. | [4] |

Experimental Protocols for Investigating this compound Resistance

The following are detailed methodologies for key experiments used to elucidate the mechanisms of this compound resistance in P. aeruginosa.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of P. aeruginosa.

Methodology (Broth Microdilution):

-

Preparation of Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 colonies of P. aeruginosa.

-

Suspend the colonies in sterile saline or Mueller-Hinton broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension 1:100 in MHB to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of piperacillin/tazobactam (this compound) at a known concentration.

-

Perform serial two-fold dilutions of the antibiotic in MHB in a 96-well microtiter plate to achieve a range of desired concentrations. A fixed concentration of tazobactam (e.g., 4 µg/mL) is typically used.

-

-

Inoculation and Incubation:

-

Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of piperacillin (in the presence of a fixed concentration of tazobactam) at which there is no visible growth of the bacteria.

-

Quantification of Gene Expression by Real-Time Reverse Transcription PCR (qRT-PCR)

Objective: To measure the expression levels of genes associated with this compound resistance, such as ampC and efflux pump genes (mexB, mexY, etc.).

Methodology:

-

RNA Extraction:

-

Culture P. aeruginosa isolates to mid-logarithmic phase in a suitable broth medium.

-

Harvest the bacterial cells by centrifugation.

-

Extract total RNA using a commercial RNA purification kit, including a DNase treatment step to remove contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

-

Real-Time PCR:

-

Set up the real-time PCR reaction using a suitable master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green), the synthesized cDNA, and primers specific for the target genes (ampC, mexB, etc.) and a housekeeping gene (e.g., rpoD, gyrB) for normalization.

-

Run the reaction in a real-time PCR cycler.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and housekeeping genes.

-

Calculate the relative expression of the target genes in resistant isolates compared to a susceptible control strain using the ΔΔCt method.

-

PCR for Detection of Acquired Resistance Genes

Objective: To detect the presence of genes encoding acquired β-lactamases (e.g., blaVIM, blaIMP, blaKPC, blaOXA).

Methodology:

-

DNA Extraction:

-

Extract genomic DNA from P. aeruginosa isolates using a commercial DNA extraction kit or a standard boiling lysis method.

-

-

PCR Amplification:

-

Perform PCR using primers specific for the target β-lactamase genes.

-

The PCR reaction mixture typically contains the extracted DNA, primers, dNTPs, Taq polymerase, and PCR buffer.

-

Use appropriate cycling conditions (denaturation, annealing, and extension temperatures and times) for the specific primers.

-

-

Gel Electrophoresis:

-

Analyze the PCR products by agarose gel electrophoresis.

-

The presence of a band of the expected size indicates the presence of the target gene.

-

Whole Genome Sequencing (WGS)

Objective: To obtain the complete or near-complete genome sequence of a resistant P. aeruginosa isolate to identify all potential resistance determinants, including mutations in regulatory genes, porin genes, and PBPs, as well as acquired resistance genes.

Methodology:

-

DNA Extraction and Library Preparation:

-

Extract high-quality genomic DNA from the isolate.

-

Prepare a sequencing library from the extracted DNA according to the protocols of the chosen sequencing platform (e.g., Illumina, PacBio).

-

-

Sequencing:

-

Sequence the prepared library on a high-throughput sequencing instrument.

-

-

Bioinformatic Analysis:

-

Assemble the sequencing reads into a draft or complete genome.

-

Annotate the genome to identify genes.

-

Use bioinformatics tools and databases (e.g., ResFinder, CARD) to identify known resistance genes.

-

Compare the genome sequence to that of a susceptible reference strain (e.g., PAO1) to identify single nucleotide polymorphisms (SNPs), insertions, and deletions in genes known to be involved in resistance (ampR, dacB, oprD, etc.).

-

Visualizations of Resistance Mechanisms and Workflows

Diagram: Core Molecular Mechanisms of this compound Resistance in P. aeruginosa

Caption: Overview of this compound resistance mechanisms in P. aeruginosa.

Diagram: Simplified AmpC Induction and Derepression Pathway

Caption: AmpC induction and derepression leading to this compound resistance.

Diagram: Experimental Workflow for Investigating this compound Resistance

Caption: Workflow for characterizing this compound resistance in P. aeruginosa.

References

- 1. Relation between Resistance to Antipseudomonal β-Lactams and ampC and mexC Genes of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of AmpC-Driven β-Lactam Resistance in Pseudomonas aeruginosa: Different Pathways, Different Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Association between Beta-lactam Antibiotic Resistance and Virulence Factors in AmpC Producing Clinical Strains of P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]

- 6. Beta-lactamase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Molecular mechanisms leading to ceftolozane/tazobactam resistance in clinical isolates of Pseudomonas aeruginosa from five Latin American countries [frontiersin.org]

- 9. Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. Frontiers | A brief update on the controversial and opposing roles of Pseudomonas aeruginosa efflux pumps in virulence regulation [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. Penicillin - Wikipedia [en.wikipedia.org]

The Guardian of the Ring: Tazobactam's Crucial Role in Overcoming Beta-Lactamase Resistance

A Technical Guide for Researchers and Drug Development Professionals

The rise of antibiotic resistance, particularly through the production of beta-lactamase enzymes, presents a formidable challenge to modern medicine. This guide delves into the core of this battle, focusing on the pivotal role of tazobactam, a potent beta-lactamase inhibitor, in preserving the efficacy of our vital beta-lactam antibiotics. Through an in-depth exploration of its mechanism of action, supported by quantitative data, detailed experimental protocols, and illustrative diagrams, this document serves as a comprehensive resource for scientists and developers dedicated to combating antimicrobial resistance.

The Challenge of Beta-Lactamase-Mediated Resistance

Beta-lactam antibiotics, characterized by their four-membered beta-lactam ring, are a cornerstone of antibacterial therapy.[1][2] They function by inhibiting penicillin-binding proteins (PBPs), enzymes essential for the synthesis of the bacterial cell wall.[1] However, bacteria have evolved a powerful defense mechanism: the production of beta-lactamase enzymes. These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive before it can reach its PBP target.[1] This enzymatic inactivation is a primary driver of resistance to penicillins, cephalosporins, and other beta-lactam agents.

Tazobactam: A Suicide Inhibitor to the Rescue

Tazobactam is a penicillanic acid sulfone derivative that acts as an irreversible inhibitor of a wide range of beta-lactamases. It functions as a "suicide inhibitor," meaning it is recognized as a substrate by the beta-lactamase enzyme. During the catalytic process, tazobactam forms a stable, covalent acyl-enzyme intermediate with a serine residue in the active site of the beta-lactamase. This complex is unable to proceed through the normal catalytic cycle, leading to the effective inactivation of the enzyme. By sacrificing itself, tazobactam protects the partner beta-lactam antibiotic from degradation, allowing it to exert its antibacterial effect.

Mechanism of Action: A Molecular Perspective

The inhibitory action of tazobactam involves a series of intricate molecular steps within the active site of the beta-lactamase enzyme. The following diagram illustrates this crucial signaling pathway.

Caption: Tazobactam covalently binds to the active site serine of beta-lactamase, forming an inactive intermediate.

Quantitative Assessment of Tazobactam's Efficacy

The potency of tazobactam as a beta-lactamase inhibitor is quantified by its 50% inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by half. The following table summarizes the IC50 values of tazobactam against various clinically significant beta-lactamases.

| Beta-Lactamase Class | Enzyme | Tazobactam IC50 (µM) |

| Class A | TEM-1 | 0.08 |

| SHV-1 | 0.1 | |

| CTX-M-15 | 0.04 | |

| KPC-2 | 0.9 | |

| Class C | AmpC | Generally higher; variable |

| Class D | OXA-24 | 0.5 |

| OXA-29 | Inhibited by tazobactam | |

| Other OXAs | Variable, some not inhibited |

Note: IC50 values can vary depending on the experimental conditions.

In combination with a beta-lactam antibiotic, such as piperacillin, the efficacy is often measured by the Minimum Inhibitory Concentration (MIC) required to inhibit bacterial growth. The MIC50 and MIC90 values represent the MICs required to inhibit 50% and 90% of the tested isolates, respectively.

| Organism | Antibiotic Combination | MIC50 (µg/mL) | MIC90 (µg/mL) |

| ESBL-producing E. coli | Piperacillin/Tazobactam | 8/4 | 256/4 |

| ESBL-producing K. pneumoniae | Piperacillin/Tazobactam | 8/4 | >512/4 |

Note: Data compiled from a study on clinical isolates. The values for piperacillin and tazobactam are presented as piperacillin concentration/tazobactam concentration.

Experimental Protocols for Evaluation

The assessment of beta-lactamase inhibition and the synergistic effect of antibiotic combinations are crucial for research and development. The following sections detail the methodologies for key experiments.

Beta-Lactamase Inhibition Assay

This assay determines the inhibitory activity of a compound against a specific beta-lactamase. A common method utilizes a chromogenic substrate, such as nitrocefin, which changes color upon hydrolysis by the enzyme.

Principle: The rate of color change is proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of hydrolysis, and this reduction is measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the purified beta-lactamase enzyme in an appropriate buffer (e.g., phosphate buffer, pH 7.0).

-

Prepare a stock solution of the inhibitor (tazobactam) in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the chromogenic substrate (e.g., nitrocefin) in a suitable solvent.

-

-

Assay Setup:

-

In a 96-well microtiter plate, add a fixed concentration of the beta-lactamase enzyme to each well.

-

Add serial dilutions of the inhibitor to the wells. Include control wells with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the chromogenic substrate to all wells.

-

Immediately measure the change in absorbance over time at the appropriate wavelength (e.g., 490 nm for nitrocefin) using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the inhibitor concentration.

-

Determine the IC50 value from the dose-response curve.

-

References

The Interaction of Piperacillin with Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular interactions between the broad-spectrum β-lactam antibiotic, piperacillin, and its primary bacterial targets, the penicillin-binding proteins (PBPs). Understanding this crucial interaction is fundamental to comprehending its mechanism of action, predicting efficacy, and addressing the challenges of antibiotic resistance. This document provides a comprehensive overview of piperacillin's PBP binding profiles, the downstream cellular consequences, and detailed experimental methodologies for studying these interactions.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Piperacillin, like other penicillin-class antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1][2][3] The structural integrity of the bacterial cell wall is maintained by a rigid, mesh-like polymer called peptidoglycan.[4][5] The final and essential steps of peptidoglycan synthesis, specifically the cross-linking of peptide side chains, are catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs).[6][7]

Piperacillin's molecular structure mimics the D-Ala-D-Ala moiety of the natural substrate of PBPs.[8][9] This structural similarity allows piperacillin to bind to the active site of these enzymes, forming a stable, covalent acyl-enzyme complex.[8] This irreversible binding inactivates the PBP, preventing it from carrying out its transpeptidase function.[7][10] The inhibition of peptidoglycan cross-linking weakens the cell wall, leading to a loss of structural integrity, altered cell morphology (such as filament formation), and ultimately, cell lysis and death due to internal osmotic pressure.[7][11][12]

Piperacillin's Binding Affinity for Penicillin-Binding Proteins

The efficacy of piperacillin against a particular bacterial species is highly dependent on its affinity for the organism's specific array of PBPs. Bacteria possess multiple PBPs, each with distinct roles in cell wall synthesis, elongation, and septation. Piperacillin exhibits differential binding affinities for these various PBPs, which dictates its antibacterial spectrum and the morphological changes it induces in susceptible bacteria.

Quantitative Binding Affinities of Piperacillin

The following tables summarize the available quantitative data on the binding affinities of piperacillin for PBPs in key pathogenic bacteria. The 50% inhibitory concentration (IC50) is a common measure of the concentration of an antibiotic required to inhibit 50% of the PBP activity.

Table 1: Piperacillin Binding Affinities (IC50) in Gram-Negative Bacteria

| Bacterial Species | PBP Target | IC50 (mg/L) | Reference(s) |

| Escherichia coli | PBP1b | 4.55 | [13] |

| PBP2 | 0.37 | [13] | |

| PBP3 | 0.06 | [13] | |

| Pseudomonas aeruginosa | PBP3 | 2.0 (in whole cells) | [6] |

Table 2: Piperacillin Binding Affinities (Relative) in Gram-Positive Bacteria

| Bacterial Species | PBP Target | Relative Affinity/Observation | Reference(s) |

| Streptococcus pneumoniae | PBP2b | ~7-fold higher affinity than for PBP2x | [1] |

| PBP2x | Coselective with PBP3 | [4] | |

| PBP3 | Coselective with PBP2x | [4] | |

| Staphylococcus aureus (methicillin-susceptible) | PBPs 1-3 | Primary targets | [14] |

| Staphylococcus aureus (methicillin-resistant) | PBP2a | Low binding affinity | [15] |

Signaling Pathways and Cellular Responses to Piperacillin-Induced PBP Inhibition

The inhibition of PBPs by piperacillin is a significant stressor to the bacterial cell, triggering a cascade of downstream signaling events aimed at mitigating the damage to the cell envelope. These stress response systems are critical for bacterial survival and can contribute to the development of antibiotic resistance.

In Gram-negative bacteria, such as E. coli and P. aeruginosa, the CpxAR and BaeSR two-component systems are key regulators of the cell envelope stress response.[16] When PBP inhibition leads to the accumulation of misfolded cell wall components, these systems are activated. The sensor histidine kinase (CpxA or BaeS) autophosphorylates and then transfers the phosphate group to its cognate response regulator (CpxR or BaeR). The phosphorylated response regulator then acts as a transcriptional activator, upregulating the expression of genes involved in protein folding, degradation, and efflux pumps, in an attempt to restore cellular homeostasis.

In Gram-positive bacteria, such as Streptococcus and Enterococcus, the LiaFSR three-component system plays a similar role.[1][2][16] Cell wall damage, including that caused by PBP inhibition, is sensed, leading to the activation of the histidine kinase LiaS. LiaS then phosphorylates the response regulator LiaR, which in turn modulates the expression of genes involved in cell wall synthesis and repair.[4]

A notable consequence of PBP inhibition in some bacteria is the induction of β-lactamase production. For instance, in P. aeruginosa, the inactivation of PBP4 can lead to the overexpression of the AmpC β-lactamase, which can degrade piperacillin and confer resistance.

Experimental Protocols

Determination of Piperacillin-PBP Binding Affinity via Competitive Bocillin-FL Assay

This protocol outlines a method to determine the IC50 of piperacillin for various PBPs using a fluorescently labeled penicillin derivative, Bocillin-FL.

Materials:

-

Bacterial culture of interest

-

Piperacillin solutions of varying concentrations

-

Bocillin-FL (fluorescent penicillin)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., PBS with lysozyme and DNase)

-

Bradford reagent for protein quantification

-

SDS-PAGE loading buffer

-

Acrylamide/bis-acrylamide solution

-

Tris-HCl buffers for stacking and resolving gels

-

Ammonium persulfate (APS)

-

Tetramethylethylenediamine (TEMED)

-

SDS-PAGE running buffer

-

Fluorescent gel imager

Methodology:

-

Bacterial Cell Culture and Membrane Preparation:

-

Grow the bacterial strain of interest to mid-logarithmic phase in an appropriate culture medium.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with cold PBS.

-

Resuspend the cells in lysis buffer and incubate to lyse the cells. Sonication can be used to enhance lysis.

-

Centrifuge the lysate at a low speed to remove unlysed cells and debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with PBS and resuspend in a minimal volume of PBS.

-

Determine the total protein concentration of the membrane preparation using the Bradford assay.

-

-

Competitive Binding Assay:

-

In a series of microcentrifuge tubes, aliquot a standardized amount of the membrane preparation.

-

Add increasing concentrations of piperacillin to each tube. Include a control tube with no piperacillin.

-

Incubate the tubes at 37°C for a defined period (e.g., 30 minutes) to allow piperacillin to bind to the PBPs.

-

-

Fluorescent Labeling of Unbound PBPs:

-

Add a fixed, saturating concentration of Bocillin-FL to each tube.

-

Incubate at 37°C for a shorter period (e.g., 15 minutes) in the dark to allow Bocillin-FL to bind to the PBPs that were not inhibited by piperacillin.

-

-

SDS-PAGE Analysis:

-

Stop the labeling reaction by adding SDS-PAGE loading buffer to each tube and boiling for 5 minutes.

-

Load equal amounts of protein from each sample into the wells of a polyacrylamide gel.

-

Perform SDS-PAGE to separate the PBPs based on their molecular weight.

-

-

Data Acquisition and Analysis:

-

Visualize the fluorescently labeled PBPs in the gel using a fluorescent gel imager.

-

Quantify the fluorescence intensity of each PBP band in each lane using densitometry software.

-

For each PBP, plot the percentage of Bocillin-FL binding (relative to the no-piperacillin control) against the logarithm of the piperacillin concentration.

-

Determine the IC50 value for each PBP, which is the concentration of piperacillin that results in a 50% reduction in Bocillin-FL binding.

-

Visualizations

Bacterial Cell Wall Synthesis and Piperacillin's Point of Inhibition

Caption: Bacterial peptidoglycan synthesis pathway and the inhibitory action of piperacillin.

Experimental Workflow for PBP Binding Affinity Determination

Caption: Experimental workflow for determining piperacillin's PBP binding affinity.

Generalized Cell Wall Stress Response Signaling Pathway

Caption: Generalized signaling pathway for bacterial cell wall stress response.

References

- 1. The LiaFSR System Regulates the Cell Envelope Stress Response in Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Crystal Structures of Penicillin-Binding Protein 3 from Pseudomonas aeruginosa: Comparison of Native and Antibiotic-Bound Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. PDB-101: Global Health: Antimicrobial Resistance: undefined: Piperacillin [pdb101.rcsb.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. [Affinity of penicillin-binding proteins of Escherichia coli K-12 for furbenicillin and other beta-lactam antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. External factors influence intrinsic differences in Stx2e production by Porcine Shiga Toxin-producing Escherichia coli strains | PLOS Pathogens [journals.plos.org]

- 14. The LiaFSR-LiaX System Mediates Resistance of Enterococcus faecium to Peptide Antibiotics and to Aureocin A53- and Enterocin L50-Like Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pan-β-Lactam Resistance Development in Pseudomonas aeruginosa Clinical Strains: Molecular Mechanisms, Penicillin-Binding Protein Profiles, and Binding Affinities - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of Zosyn (Piperacillin-Tazobactam) Against Extended-Spectrum Beta-Lactamase (ESBL)-Producing E. coli: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the in vitro efficacy of Zosyn (piperacillin-tazobactam) against Extended-Spectrum Beta-Lactamase (ESBL)-producing Escherichia coli. It consolidates quantitative data from various studies, details standardized experimental protocols for susceptibility testing, and explores the underlying molecular mechanisms of resistance and inhibition. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of antimicrobial resistance and the evaluation of therapeutic agents against challenging Gram-negative pathogens.

Introduction to ESBL-Producing E. coli and this compound

Extended-spectrum β-lactamases (ESBLs) are enzymes that confer resistance to a wide range of beta-lactam antibiotics, including penicillins, cephalosporins, and monobactams.[1] ESBL-producing E. coli has emerged as a significant global health threat, limiting therapeutic options for common infections. The most prevalent ESBLs in E. coli are of the CTX-M, SHV, and TEM types.[1]

This compound combines piperacillin, a broad-spectrum ureidopenicillin, with tazobactam, a β-lactamase inhibitor.[2] Tazobactam is designed to inactivate ESBLs, thereby restoring the activity of piperacillin against these resistant organisms.[2] However, the in vitro efficacy of this compound can be influenced by several factors, including the specific type of ESBL, the level of enzyme expression, and the presence of other resistance mechanisms.[3] Therefore, a thorough understanding of its in vitro performance is crucial for its appropriate clinical use and for the development of new antimicrobial strategies.

Quantitative Assessment of In Vitro Efficacy

The in vitro activity of this compound against ESBL-producing E. coli is commonly quantified by determining the Minimum Inhibitory Concentration (MIC) and overall susceptibility rates. These metrics are critical for understanding the potency of the drug and for establishing clinical breakpoints.

MIC Distribution

The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of isolates, respectively, are key indicators of an antimicrobial's activity against a population of bacteria.

**Table 1: MIC Values of Piperacillin-Tazobactam against ESBL-Producing *E. coli***

| Study/Region (Year) | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

|---|---|---|---|---|---|

| Canada (2007-2018) - OXA-1 Positive | 286 | 8 | 32 | Not Reported | [4] |

| Canada (2007-2018) - OXA-1 Negative | Not Specified | 2 | 8 | Not Reported | [4] |

| Spain (Year Not Specified) | 39 | - | - | ≤2 to >8 | |

| Study with Isogenic Strains | Not Applicable | - | - | 8-32 | |

| North Iran (Post-COVID-19) | 114 | - | - | Not Specified |

Note: MIC values are for piperacillin with a fixed concentration of 4 µg/mL tazobactam.

Susceptibility Rates

Susceptibility rates are determined by comparing the MIC of an isolate to established clinical breakpoints. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are the primary bodies that set these breakpoints.

-

CLSI Breakpoints for Enterobacterales: ≤8 µg/mL (Susceptible), 16 µg/mL (Susceptible Dose-Dependent), ≥32 µg/mL (Resistant)[5]

-

EUCAST Breakpoints for Enterobacterales: ≤8 mg/L (Susceptible), >8 mg/L (Resistant)[6]

Table 2: Susceptibility of ESBL-Producing E. coli to Piperacillin-Tazobactam

| Study/Region (Year) | Number of Isolates | Susceptibility Rate (%) | Breakpoint Used | Reference |

|---|---|---|---|---|

| Multi-center Study | Not Specified | 80% | Not Specified | |

| North Iran (Post-COVID-19) | 114 | 54.4% | Not Specified | |

| Canada (2007-2018) - OXA-1 Positive | 286 | 68.5% (at ≤8 µg/mL) | EUCAST | [4] |

| Canada (2007-2018) - OXA-1 Negative | Not Specified | 93.8% (at ≤8 µg/mL) | EUCAST | [4] |

| Global Surveillance (2007-2023) | 11,931 E. coli (8.4% ESBL) | Declined for Amoxicillin-Clavulanate, Increased for Gentamicin | Not Specified |

Experimental Protocols

Accurate and reproducible in vitro testing is fundamental to assessing the efficacy of this compound. The following sections detail the standard methodologies.

Antimicrobial Susceptibility Testing: Broth Microdilution

Broth microdilution is a standard laboratory method for determining the MIC of an antimicrobial agent. The following is a generalized protocol based on CLSI guidelines.

Materials:

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

96-well microtiter plates

-

Piperacillin and tazobactam analytical standards

-

ESBL-producing E. coli isolate

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Incubator (35°C ± 2°C)

-

Microplate reader or manual reading aid

Procedure:

-

Prepare Antimicrobial Dilutions:

-

Prepare a stock solution of piperacillin.

-

In a 96-well plate, perform serial twofold dilutions of piperacillin in CAMHB to achieve the desired concentration range (e.g., 0.25 to 128 µg/mL).

-

Add a fixed concentration of tazobactam (typically 4 µg/mL) to each well containing piperacillin.

-

-

Prepare Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select several colonies of the ESBL-producing E. coli isolate.

-

Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared bacterial suspension.

-

Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

MIC Determination:

-

After incubation, examine the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of piperacillin (in the presence of tazobactam) that shows no visible growth.

-

ESBL Confirmatory Testing: Disk Diffusion Method

This test confirms the presence of ESBLs by demonstrating synergy between a beta-lactam antibiotic and a beta-lactamase inhibitor (clavulanic acid).

Materials:

-

Mueller-Hinton agar (MHA) plates

-

Cefotaxime (30 µg) and ceftazidime (30 µg) disks

-

Cefotaxime/clavulanic acid (30/10 µg) and ceftazidime/clavulanic acid (30/10 µg) disks

-

ESBL-producing E. coli isolate

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

Procedure:

-

Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for broth microdilution.

-

Inoculate MHA Plate: Using a sterile cotton swab, streak the inoculum evenly across the entire surface of the MHA plate.

-

Apply Disks: Place the cefotaxime and cefotaxime/clavulanic acid disks, and the ceftazidime and ceftazidime/clavulanic acid disks on the agar surface, ensuring they are sufficiently separated.

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-18 hours.

-

Interpretation: An increase in the zone of inhibition diameter of ≥5 mm for either combination disk compared to its corresponding single-agent disk is a positive result for ESBL production.[7][8]

Mechanisms of Action and Resistance

ESBL-Mediated Hydrolysis and Tazobactam Inhibition

ESBLs hydrolyze the amide bond in the beta-lactam ring of piperacillin, rendering it inactive. Tazobactam acts as a "suicide inhibitor" by irreversibly binding to the active site of the ESBL enzyme, thereby protecting piperacillin from degradation.[2]

Caption: Mechanism of this compound action and ESBL-mediated resistance.

Genetic Regulation of ESBL Production

The genes encoding ESBLs (blaESBL) are often located on mobile genetic elements such as plasmids and transposons, facilitating their spread.[9] The expression of these genes is primarily controlled by the strength of their promoter regions. For instance, different promoters (P3, Pa/Pb, P4, P5) upstream of blaTEM genes can lead to varying levels of beta-lactamase production and, consequently, different levels of resistance. Insertion sequences like ISEcp1 are frequently found upstream of blaCTX-M genes and are thought to play a role in their mobilization and expression.

Caption: Simplified overview of ESBL gene expression regulation.

Experimental Workflow and Logical Relationships

The determination of this compound's in vitro efficacy against an ESBL-producing E. coli isolate follows a logical workflow, starting from initial suspicion to final MIC determination.

Caption: Workflow for determining this compound efficacy against ESBL E. coli.

Conclusion

This compound maintains in vitro activity against a significant proportion of ESBL-producing E. coli isolates. However, its efficacy can be compromised by factors such as high-level enzyme expression and the co-production of other beta-lactamases like OXA-1, which can lead to elevated MIC values.[4] Standardized testing methodologies, such as those outlined by CLSI and EUCAST, are essential for the accurate determination of susceptibility. A comprehensive understanding of the interplay between the molecular mechanisms of resistance and the pharmacokinetic/pharmacodynamic properties of this compound is critical for optimizing its use and for guiding future drug development efforts against multidrug-resistant Gram-negative bacteria.

References

- 1. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]

- 2. Promoters of the rolA, B, and C genes of Agrobacterium rhizogenesare differentially regulated in transgenic plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms Involved in the Active Secretion of CTX-M-15 β-Lactamase by Pathogenic Escherichia coli ST131 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activities of Cefepime and Piperacillin/Tazobactam against E. coli and Klebsiella spp. with ESBL-Phenotype Collected Worldwide - JMI Laboratories [jmilabs.com]

- 5. journals.asm.org [journals.asm.org]

- 6. worldpediatricsociety.org [worldpediatricsociety.org]

- 7. cris.unibo.it [cris.unibo.it]

- 8. ph02.tci-thaijo.org [ph02.tci-thaijo.org]

- 9. Promoters P3, Pa/Pb, P4, and P5 upstream from bla(TEM) genes and their relationship to beta-lactam resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Piperacillin/Tazobactam on Bacterial Biofilm Formation and Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms represent a significant challenge in clinical settings, contributing to persistent infections and increased antibiotic resistance. A biofilm is a structured community of bacterial cells enclosed in a self-produced polymeric matrix, which adheres to both biological and non-biological surfaces. This matrix acts as a protective barrier, shielding the embedded bacteria from the host immune system and antimicrobial agents. Piperacillin, a broad-spectrum β-lactam antibiotic, is often combined with the β-lactamase inhibitor tazobactam to enhance its efficacy against β-lactamase-producing bacteria. This guide explores the multifaceted impact of the piperacillin/tazobactam combination on the formation and development of bacterial biofilms, providing quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms.

Data Presentation: Quantitative Effects of Piperacillin/Tazobactam on Biofilm Formation

The following tables summarize the quantitative data on the inhibitory and dispersal effects of piperacillin/tazobactam on bacterial biofilms across various species and experimental conditions.

Table 1: Effect of Sub-Inhibitory Concentrations of Piperacillin/Tazobactam on Pseudomonas aeruginosa Biofilm Formation

| Bacterial Strain | Piperacillin/Tazobactam Concentration | Biofilm Reduction | Reference |

| P. aeruginosa (24 clinical isolates) | MIC/2 | Most significant reduction | [1][2] |

| P. aeruginosa (24 clinical isolates) | MIC/4 | Dose-dependent reduction | [1][2] |

| P. aeruginosa (24 clinical isolates) | MIC/8 | Dose-dependent reduction | [1][2] |

Table 2: Effect of Piperacillin and Tazobactam on Methicillin-Resistant Staphylococcus aureus (MRSA) Biofilm

| Treatment | Concentration (µg/mL) | Biofilm Inhibition (%) | Biofilm Removal (%) | Reference |

| Piperacillin | 50 | 8.0 | 18.6 | |

| Tazobactam | 50 | 6.4 | 1.7 | |

| Piperacillin + Tazobactam | Not Specified | Not Specified | 46.0 |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Crystal Violet Biofilm Assay

This method is widely used to quantify biofilm biomass.

a. Materials:

-

96-well flat-bottom microtiter plates

-

Bacterial culture

-

Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

-

Piperacillin/tazobactam stock solution

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) crystal violet solution

-

30% (v/v) acetic acid or 95% (v/v) ethanol

-

Microplate reader

b. Protocol:

-

Inoculum Preparation: Grow a bacterial culture overnight in the appropriate medium. Dilute the culture to a standardized concentration (e.g., 10^6 CFU/mL) in fresh medium.

-

Biofilm Formation: Add 200 µL of the diluted bacterial suspension to each well of a 96-well microtiter plate. To test the effect of the antibiotic, add various concentrations of piperacillin/tazobactam to the wells. Include control wells with bacteria and no antibiotic, as well as sterile medium controls.

-

Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

-

Washing: Gently discard the planktonic culture from the wells. Wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

-

Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

-

Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

-

Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

-

Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Scanning Electron Microscopy (SEM) for Biofilm Visualization

SEM provides high-resolution images of the biofilm structure and bacterial morphology.

a. Materials:

-

Sterile coupons or discs (e.g., glass, polystyrene) for biofilm growth

-

Bacterial culture and growth medium

-

Piperacillin/tazobactam

-

Primary fixative: 2.5% (v/v) glutaraldehyde in 0.1 M cacodylate or phosphate buffer

-

Secondary fixative: 1% (w/v) osmium tetroxide

-

Ethanol series (e.g., 30%, 50%, 70%, 90%, 100%) for dehydration

-

Critical point dryer or chemical drying agent (e.g., hexamethyldisilazane - HMDS)

-

Sputter coater and a conductive metal (e.g., gold-palladium)

-

Scanning Electron Microscope

b. Protocol:

-

Biofilm Growth: Place sterile coupons in a petri dish or multi-well plate. Add bacterial culture (with or without piperacillin/tazobactam) and incubate for the desired period to allow biofilm formation on the coupon surface.

-

Fixation: Gently wash the coupons with PBS to remove planktonic cells. Immerse the coupons in the primary fixative for at least 2 hours at room temperature or overnight at 4°C.

-

Rinsing: Rinse the coupons with the buffer used for the fixative.

-

Secondary Fixation: (Optional but recommended for better preservation) Immerse the coupons in 1% osmium tetroxide for 1 hour.

-

Rinsing: Rinse the coupons with distilled water.

-

Dehydration: Dehydrate the samples through a graded ethanol series (e.g., 15 minutes in each concentration).

-

Drying: Perform critical point drying or chemical drying with an agent like HMDS.

-

Coating: Mount the dried coupons on SEM stubs and sputter-coat with a thin layer of a conductive metal.

-

Imaging: Observe the samples under the SEM at various magnifications.

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Imaging

CLSM allows for the three-dimensional visualization of hydrated biofilms and can be used to assess cell viability.

a. Materials:

-

Glass-bottom dishes or chamber slides

-

Bacterial culture and growth medium

-

Piperacillin/tazobactam

-

Fluorescent stains (e.g., SYTO 9 and propidium iodide for live/dead staining)

-

Confocal Laser Scanning Microscope

b. Protocol:

-

Biofilm Growth: Grow biofilms directly in glass-bottom dishes or chamber slides in the presence or absence of piperacillin/tazobactam.

-

Staining: Gently wash the biofilm with PBS. Add the fluorescent staining solution (e.g., a mixture of SYTO 9 and propidium iodide) and incubate in the dark for 15-30 minutes.

-

Imaging: Mount the dish/slide on the confocal microscope stage. Acquire Z-stack images using appropriate laser excitation and emission filters for the chosen fluorescent dyes.

-

Image Analysis: Use imaging software to reconstruct 3D images of the biofilm and quantify parameters such as biofilm thickness, biomass, and the ratio of live to dead cells.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key concepts and processes related to the impact of piperacillin/tazobactam on bacterial biofilms.

Caption: A generalized experimental workflow for studying the effect of piperacillin/tazobactam on bacterial biofilm formation.

Caption: A simplified diagram illustrating the inhibitory effect of piperacillin/tazobactam on the las and rhl quorum sensing systems in P. aeruginosa.[1][2]

Conclusion

Piperacillin/tazobactam exhibits a significant impact on bacterial biofilm formation and development, particularly at sub-inhibitory concentrations. The available data demonstrates its ability to reduce biofilm biomass in clinically relevant pathogens such as Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus. The mechanisms underlying these effects appear to involve the disruption of key regulatory networks, including quorum sensing. The experimental protocols provided in this guide offer a framework for researchers to further investigate the anti-biofilm properties of piperacillin/tazobactam and other antimicrobial agents. A deeper understanding of these interactions is crucial for the development of novel therapeutic strategies to combat biofilm-associated infections.

References

Genetic Determinants of Acquired Resistance to Piperacillin/Tazobactam: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core genetic determinants conferring acquired resistance to the piperacillin/tazobactam combination therapy. We delve into the primary molecular mechanisms, present quantitative data on their impact, detail key experimental protocols for their identification and characterization, and visualize the intricate signaling pathways involved.

Core Mechanisms of Resistance

Acquired resistance to piperacillin/tazobactam is a multifaceted phenomenon primarily driven by three synergistic mechanisms: enzymatic degradation of the β-lactam component, reduced drug influx, and active drug efflux.

1.1. Enzymatic Degradation: The Role of β-Lactamases

The most prevalent mechanism of resistance is the production of β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring of piperacillin, rendering it inactive. While tazobactam is a potent inhibitor of many Class A β-lactamases, certain bacterial strategies can overcome its protective effect.

-

Hyperproduction of Class A β-Lactamases: A common strategy is the sheer overproduction of susceptible β-lactamases, such as TEM-1 and SHV-1.[1] This "soaking up" effect titrates out the available tazobactam, allowing the remaining enzyme molecules to hydrolyze piperacillin. This hyperproduction is often a result of:

-

Gene Amplification: An increase in the copy number of the β-lactamase gene, frequently mediated by mobile genetic elements like transposons and integrons.

-

Strong Promoters: Mutations in the promoter region of the β-lactamase gene can lead to significantly increased transcriptional activity.

-

-

Inhibitor-Resistant β-Lactamases: Certain β-lactamase variants have evolved amino acid substitutions near the active site that reduce the binding affinity of tazobactam without significantly compromising their hydrolytic activity against piperacillin. Notable examples include:

-

Inhibitor-Resistant TEM Variants: Specific point mutations in the blaTEM gene can confer resistance to clavulanic acid and tazobactam.

-

OXA-type β-Lactamases: OXA-1, in particular, is a penicillinase that is poorly inhibited by tazobactam and is increasingly associated with piperacillin/tazobactam resistance, especially in Escherichia coli.[2]

-

-

Extended-Spectrum β-Lactamases (ESBLs): While tazobactam is generally effective against many ESBLs, hyperproduction of certain types, such as CTX-M-15, can contribute to resistance. Some novel CTX-M variants have also shown reduced susceptibility to tazobactam inhibition.[2]

1.2. Reduced Drug Influx: The Porin Gateway

Gram-negative bacteria possess an outer membrane that acts as a selective barrier. Piperacillin, being a hydrophilic molecule, primarily enters the periplasmic space through porin channels. Downregulation or mutational inactivation of major porins, such as OprD in Pseudomonas aeruginosa, can significantly reduce the intracellular concentration of piperacillin, contributing to resistance, often in concert with other resistance mechanisms.[3]

1.3. Active Drug Efflux: The Revolving Door

Efflux pumps are transmembrane protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. Overexpression of Resistance-Nodulation-Division (RND) family efflux pumps, such as the AcrAB-TolC system in E. coli and the MexAB-OprM system in P. aeruginosa, can contribute to piperacillin/tazobactam resistance by actively reducing the intracellular drug concentration.[4][5]

Quantitative Data on Resistance Determinants

The following tables summarize the impact of specific genetic determinants on the Minimum Inhibitory Concentration (MIC) of piperacillin/tazobactam.

| Genetic Determinant | Organism | Wild-Type MIC (µg/mL) | Resistant Mutant MIC (µg/mL) | Fold Change |

| AcrAB Overexpression | Klebsiella pneumoniae | 2/4 | 16/4 - 32/4 | 8 - 16 |

Table 1: Impact of AcrAB Efflux Pump Overexpression on Piperacillin/Tazobactam MIC in Klebsiella pneumoniae. Data derived from a study on tigecycline-non-susceptible strains.[4]

| β-Lactamase Profile | Organism | MIC50 (mg/L) | MIC90 (mg/L) |

| ESBL-producing, OXA-1 negative | Escherichia coli | 2 | 8 |

| ESBL-producing, OXA-1 positive | Escherichia coli | 8 | 32 |

Table 2: Piperacillin/Tazobactam MIC Distribution for ESBL-producing Escherichia coli Stratified by the Presence of OXA-1.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate piperacillin/tazobactam resistance.

3.1. Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the MIC of piperacillin/tazobactam.

Materials:

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Piperacillin/tazobactam analytical standard

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator (35°C)

-

Plate reader or manual reading mirror

Procedure:

-

Prepare a stock solution of piperacillin/tazobactam. The concentration of tazobactam is typically kept constant at 4 µg/mL.

-

Perform serial two-fold dilutions of piperacillin in CAMHB in the wells of a 96-well plate.

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final inoculum of approximately 5 x 105 CFU/mL in each well.

-